molecular formula C15H16BrN5O6 B1631225 酒石酸布林莫尼定

酒石酸布林莫尼定

货号 B1631225
分子量: 442.22 g/mol
InChI 键: QZHBYNSSDLTCRG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brimonidine Tartrate is the tartrate salt form of brimonidine, an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine tartrate acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine tartrate also enhances the outflow of aqueous humor. This drug is used in the treatment of glaucoma to reduce intraocular pressure.
A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.

科学研究应用

提高眼用药物递送

酒石酸布林莫尼定 (BRT) 因其改善眼用药物递送的潜力而被广泛研究。一个值得注意的应用是将其配制成纳米乳剂,纳米乳剂已被证明可显著提高通过眼部屏障的渗透性,确保更快的起效时间和治疗效果。研究表明,特定的制剂表现出令人满意的ζ电位和可再现的药物释放曲线,表明纳米乳剂可能是传统眼科制剂的有前途的替代品,具有增加角膜驻留时间和持续释放药物等优点 (Rimple & Newton, 2018)

持续和改进的眼部递送

另一个重要的应用是开发用于 BRT 的前尼奥体凝胶衍生的尼奥体,旨在维持和改善眼部递送。该研究利用 D 最优设计来确定前尼奥体凝胶的最佳条件,解决尼奥体的稳定性问题。优化的配方显示出有希望的结果,表明与标准配方相比,眼部生物利用度有所提高。该研究还强调了缺乏眼部刺激,确保了配方的安全性 (Eldeeb, Salah, & Ghorab, 2019)

药物稳定性和生物利用度的提高

BRT 也已被纳入各种创新的药物递送系统,以提高稳定性和生物利用度。例如,已经制备了立方体配方以提高 BRT 眼部生物利用度并延长其降低眼压的效果。这些制剂的药物含量、粒径和释放模式得到表征,显示出超过 24 小时的持续释放。此外,优化的配方证实了立方体的立方纳米结构,突出了其在改善 BRT 药效学特征方面的潜力 (Eldeeb, Salah, & Ghorab, 2019)

神经保护作用

研究还探讨了 BRT 的神经保护作用,特别是其在视神经保护方面的潜力。研究表明,BRT 可能会上调视网膜神经节细胞中脑源性神经营养因子 (BDNF) 的表达,这表明 BRT 提供神经保护的机制。BRT 的这一方面与其在视神经病变(包括青光眼、缺血性和外伤性视神经病变)中的潜在用途特别相关 (Gao, Qiao, Cantor, & WuDunn, 2002)

属性

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine tartrate

CAS RN

70359-46-5
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine tartrate
Reactant of Route 2
Brimonidine tartrate
Reactant of Route 3
Brimonidine tartrate
Reactant of Route 4
Reactant of Route 4
Brimonidine tartrate
Reactant of Route 5
Brimonidine tartrate
Reactant of Route 6
Reactant of Route 6
Brimonidine tartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。